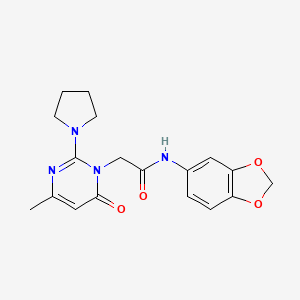

5-(1-苄基氮杂环丁烷-3-基)-3-(噻吩-3-基)-1,2,4-恶二唑草酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

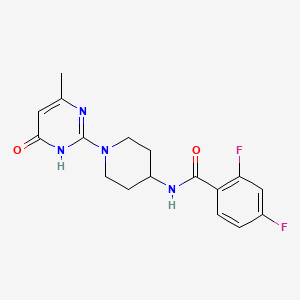

The compound 5-(1-Benzylazetidin-3-yl)-3-(thiophen-3-yl)-1,2,4-oxadiazole oxalate is a derivative of 1,3,4-oxadiazole, a heterocyclic compound known for its diverse biological activities. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss the synthesis and biological evaluation of closely related 1,3,4-oxadiazole derivatives. These compounds are of significant interest due to their potential as potent antioxidants and their ability to inhibit enzymes such as butyrylcholinesterase (BChE), which is relevant for therapeutic applications in diseases like Alzheimer's.

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives typically involves the conversion of organic acids into corresponding esters, followed by the formation of hydrazides and subsequent cyclization to yield the oxadiazole ring. In the research presented, the final target compounds were synthesized by reacting 5-substituted-1,3,4-oxadiazole-2-thiols with a sulfonyl piperidine derivative in the presence of a solvent such as N,N-dimethylformamide (DMF) and a base like sodium hydride .

Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole derivatives is confirmed using modern spectroscopic techniques, which may include nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). These techniques provide detailed information about the molecular framework and the substitution pattern on the oxadiazole ring, which is crucial for understanding the compound's potential interactions with biological targets .

Chemical Reactions Analysis

The chemical reactivity of 1,3,4-oxadiazole derivatives is influenced by the substituents on the oxadiazole ring. The papers describe the synthesis of various substituted oxadiazoles, which could undergo further chemical transformations for the development of new compounds with enhanced biological activities. The reactivity of these compounds in biological systems, such as their interaction with enzymes like BChE, is also studied through molecular docking to predict their binding affinity and orientation within the active site of the target protein .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazole derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. These properties are essential for the pharmacokinetic profile of the compounds and their suitability as drug candidates. The papers do not provide specific details on these properties for the compounds studied, but such properties are typically assessed during the drug development process.

科学研究应用

抗菌和抗真菌活性

含 1,3,4-恶二唑部分的化合物已被合成并评估其抗菌和抗真菌特性。例如,新型 β-内酰胺和噻唑烷基接枝的四氢苯并噻吩对各种细菌和真菌菌株表现出显着的活性,表明它们作为抗菌剂的潜力 (Babu 等,2013)。类似地,恶二唑基苯并二氧杂衍生物显示出有希望的抗菌活性,表明它们在开发新型抗菌药物中的应用 (Avagyan 等,2020)。

缓蚀

恶二唑衍生物已被研究其缓蚀性能。例如,带有 1,3,4-恶二唑的苯并咪唑对硫酸中的低碳钢表现出有效的缓蚀作用,显示出它们保护工业材料的潜力 (Ammal 等,2018)。

抗癌和抗精神病特性

一些恶二唑衍生物显示出有希望的抗癌和抗精神病活性。一项研究发现 3-芳基-5-芳基-1,2,4-恶二唑中是一种新型的凋亡诱导剂,确定了潜在的抗癌剂及其分子靶点,例如 IGF II 受体结合蛋白 TIP47 (Zhang 等,2005)。

光电应用

噻吩取代的 1,3,4-恶二唑衍生物已因其光电特性而被探索,表明它们适用于光子、传感器和光电器件。这些研究强调了 1,3,4-恶二唑在开发具有先进的光物理和电化学特性材料中的重要性,用于 OLED 和太阳能电池的潜在应用 (Thippeswamy 等,2021)。

属性

IUPAC Name |

5-(1-benzylazetidin-3-yl)-3-thiophen-3-yl-1,2,4-oxadiazole;oxalic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3OS.C2H2O4/c1-2-4-12(5-3-1)8-19-9-14(10-19)16-17-15(18-20-16)13-6-7-21-11-13;3-1(4)2(5)6/h1-7,11,14H,8-10H2;(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFPTYDGCGDESDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1CC2=CC=CC=C2)C3=NC(=NO3)C4=CSC=C4.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(1-Benzylazetidin-3-yl)-3-(thiophen-3-yl)-1,2,4-oxadiazole oxalate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

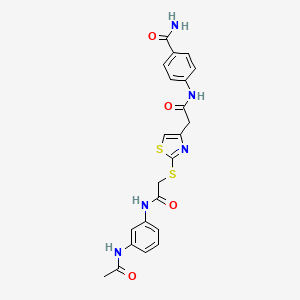

![(E)-ethyl 3-((4-(diethylamino)benzylidene)amino)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2546413.png)

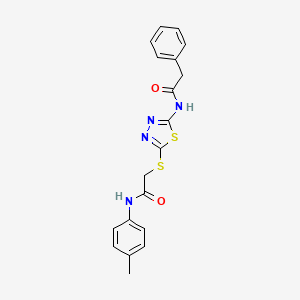

![2-(2-(Dimethylamino)ethyl)-1-(4-fluorophenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2546415.png)

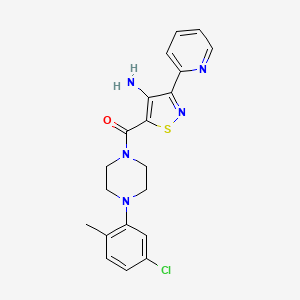

![5-methyl-N-(3-methylbutyl)-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2546423.png)

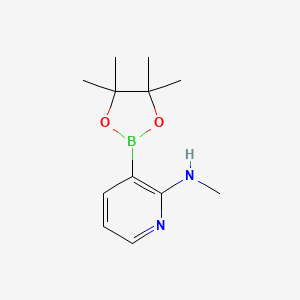

![N-(2-methoxyphenyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2546425.png)

![1-phenyl-3-(m-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2546429.png)

![2-((1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4,5-di(furan-2-yl)thiazol-2-yl)acetamide](/img/structure/B2546434.png)